N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine follows IUPAC guidelines for bicyclic systems and substituted amines. The parent structure, bicyclo[2.2.1]heptane, consists of two fused cyclohexane rings sharing three bridgehead carbons (C1, C4, and C7). The numbering begins at a bridgehead carbon (C1), proceeds along the longest path to the second bridgehead (C4), and continues through the remaining carbons (C5–C7) to form the bicyclic framework.
The amine functional group (-NH2) is located at position 2 of the bicyclo[2.2.1]heptane scaffold, while the 4-fluorophenyl group is attached to the nitrogen atom via a single bond. According to substitutive nomenclature rules, the prefix N- indicates substitution on the nitrogen atom. Thus, the full IUPAC name is derived as follows:
- Bicyclo[2.2.1]heptan-2-amine : Base structure with an amine at position 2.
- N-(4-Fluorophenyl) : A 4-fluorophenyl group substituent on the nitrogen atom.
The molecular formula is C13H16FN , with a molecular weight of 205.27 g/mol . Key identifiers include the InChIKey YSVXBLXDLXRBGC-UHFFFAOYSA-N (for the carbon-substituted analog) and SMILES C1CC2CC1CC2(NC3=CC=C(C=C3)F).
Molecular Geometry and Bicyclo[2.2.1]heptane Scaffold Analysis
The bicyclo[2.2.1]heptane scaffold imposes significant geometric constraints due to its fused ring system. X-ray crystallographic data of related compounds, such as 2,5-diazabicyclo[2.2.1]heptane dibromide, reveal a boat conformation for the hexagonal ring, with bridgehead C1–C4 distances measuring 2.220–2.226 Å . These distances are shorter than typical C–C single bonds (1.54 Å), reflecting strain from the bridged structure.
For this compound, the norbornane framework adopts a similar distorted boat conformation. Key geometric parameters include:
| Parameter | Value (Å) | Source |
|---|---|---|
| C1–C4 (bridgehead) | 2.220–2.226 | |
| N–C2 (amine bond) | 1.45–1.49 | |
| C2–N–C(aryl) bond angle | 112–118° |
The fluorophenyl group extends perpendicularly from the nitrogen atom, minimizing steric clash with the bicyclic system. This orientation is stabilized by hyperconjugation between the nitrogen lone pair and the aromatic π-system.
Stereochemical Considerations in the Norbornane Derivative System
The bicyclo[2.2.1]heptane scaffold exhibits inherent stereochemical complexity due to its rigid, non-planar structure. In this compound, two stereogenic centers exist at C2 (amine position) and C7 (bridgehead). However, the bridgehead’s fused geometry restricts free rotation, leading to distinct endo and exo diastereomers.
Studies on analogous compounds, such as fencamfamin, show that Diels-Alder-derived bicyclic amines favor endo configurations, where substituents occupy positions inside the concave face of the norbornane system. For the title compound, computational models predict a ~3:1 ratio of endo:exo conformers, driven by steric repulsion between the fluorophenyl group and the bicyclic framework.
Electronic Effects of 4-Fluorophenyl Substituent on Molecular Conformation
The 4-fluorophenyl group introduces significant electronic perturbations:
- Inductive Effects : Fluorine’s electronegativity (-I effect) withdraws electron density from the aromatic ring, reducing the amine’s basicity. Calculated pKa values for analogous compounds range from 8.2–8.7 , compared to 10.6 for unsubstituted bicyclo[2.2.1]heptan-2-amine.
- Resonance Effects : The para-fluoro substitution allows limited resonance donation to the nitrogen atom, stabilizing the amine lone pair. This is evidenced by a 0.15 Å elongation in the N–C(aryl) bond compared to non-fluorinated analogs.
- Dipole Interactions : The C–F bond dipole (1.41 D) aligns with the aromatic ring’s plane, creating a net molecular dipole of 3.2 D directed toward the fluorine atom.
These effects collectively favor a conformation where the fluorophenyl group tilts ~15° from coplanarity with the bicyclic system, optimizing charge distribution without compromising steric stability.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H16FN/c14-11-3-5-12(6-4-11)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2 |
InChI Key |
KXJYBCJJKJFVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
Detailed Reaction Conditions and Outcomes
Grignard-Based Synthesis Example
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluorophenylmagnesium bromide + norcamphor in ether, 0°C to RT | Tertiary alcohol intermediate | 85–93 | Formation of 2-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-ol |
| 2 | Treatment with sodium azide and trifluoroacetic acid (TFA), RT | Tertiary azide intermediate | 90–92 | Azide substitution at the tertiary alcohol site |
| 3 | Reduction with lithium aluminum hydride (LiAlH4), reflux in ether | This compound | 88–91 | Conversion of azide to amine |
This sequence yields the target amine with high purity and stereochemical integrity.
Reductive Amination Route
| Reagent | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-one + NH3 or primary amine + Reducing agent (LiAlH4 or H2/Pd-C) | Anhydrous ether, reflux or catalytic hydrogenation at 50 psi, 80°C | This compound | 75–85 | Efficient direct amination preserving bicyclic structure |
Catalytic C(sp3)–H Arylation
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Characteristic proton signals for bicyclo[2.2.1]heptane protons appear between δ 0.8–1.7 ppm; aromatic fluorophenyl protons show expected splitting patterns. $$^{19}F$$ NMR confirms fluorine substitution.Mass Spectrometry (MS):
Molecular ion peak at m/z 205.27 (M+), consistent with molecular formula C13H16FN.Chromatographic Purity:
Chiral HPLC using CHIRALPAK AD-H columns separates stereoisomers, ensuring enantiomeric purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound with a unique structure featuring a seven-membered ring fused with a six-membered ring. It has a 4-fluorophenyl substituent attached to a bicyclo[2.2.1]heptan-2-amine backbone, which enhances its chemical properties and potential biological activities. The compound's specific structural configuration contributes to its rigidity and influences its interactions with biological targets.
Synthesis
this compound can be synthesized through several methods, including the reduction of bicyclo[2.2.1]heptan-2-one with LiAlH4.
Applications
this compound exhibits significant biological activity, particularly as an antagonist to CXC chemokine receptors, specifically CXCR2. This receptor plays a crucial role in various inflammatory processes and cancer metastasis. The antagonistic action of this compound on CXCR2 has been proposed as a novel strategy for treating metastatic cancer, highlighting its potential therapeutic applications in oncology and inflammatory diseases.
Modification and Receptor Binding
Structural modifications to this compound can significantly influence its binding affinity and selectivity for various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). Introducing different substituents on the bicyclic scaffold can affect both affinity and selectivity across nAChR subtypes. The compound's rigid bicyclic structure, combined with an amine group and a fluorinated aromatic substituent, imparts unique chemical and biological properties compared to other similar compounds. Its ability to act as a ligand for specific receptors further emphasizes its potential in medicinal chemistry.
NMDA Receptor Antagonists
Several norcamphor (bicycloheptane) based compounds have been designed and synthesized as noncompetitive NMDA receptor antagonists at the Phencyclidine (PCP) binding sites . Pharmacological evaluations have identified compounds with moderate binding at NMDA receptors and acceptable toxicity profiles, making them potential leads for further studies .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with the NMDA receptor at the PCP binding site. By binding to this site, the compound acts as an uncompetitive antagonist, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in conditions like neurodegeneration .
Comparison with Similar Compounds
Structural Analogues
Analogues differ in:
- Aromatic substituents : Position (3- vs. 4-fluoro) and electronic properties (e.g., phenyl vs. biphenyl).
- Amine side chains: Morpholino, piperidinyl, or pyrrolidinyl groups.
- Core modifications : Ureas, carboxamides, or squaramides replacing the aryl amine group .
Pharmacological and Toxicological Comparisons
NMDA Receptor Antagonists
Key Compounds :
5a : 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
5f : 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
Memantine : Clinical NMDA antagonist (reference compound).
| Compound | Aromatic Group | Amine Side Chain | NMDA IC50 (µM) | MDCK Cell Viability (100 µM) |
|---|---|---|---|---|
| 5a | Phenyl | Piperidinyl | 1.2 | 70% |
| 5f | 4-Fluorophenyl | Pyrrolidinyl | 8.5 | 85% |
| Memantine | - | - | 0.5–1.0 | 90% |
Findings :
CXCR2 Antagonists
Key Compounds :
- 2e–2g : Squaramide derivatives with bicyclo[2.2.1]heptane cores.
| Compound | Substituent | CXCR2 IC50 (µM) |
|---|---|---|
| 1c | Larger polycyclic | 5.5 |
| 2g | 4-Fluorophenyl | >100 |
Findings :
Antiviral Ureas
Key Compounds :
- 4a–4e : 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas.
| Compound | R Group | SARS-CoV-2 EC50 (µM) |
|---|---|---|
| 4c | 4-Fluorophenyl | 0.8 |
Findings :
- Ureas exhibit potent antiviral activity, likely due to enhanced lipophilicity from the bicyclic core .
Key Structural Insights
Bicycloheptane Core :
Fluorophenyl vs. Phenyl :
- 4-Fluorophenyl reduces toxicity but may lower potency due to altered electronic effects.
- 3-Fluorophenyl isomers (e.g., CAS 1250141-77-5) remain underexplored .
Amine Side Chains: Pyrrolidinyl/morpholino groups enhance solubility but may increase off-target effects .
Biological Activity
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a compound that has garnered attention for its potential biological activities, particularly as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article explores its biological activity, including its pharmacological effects, binding affinities, and toxicological profiles based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of bicyclic amines characterized by a bicyclo[2.2.1]heptane core structure with a fluorinated phenyl substituent. The synthesis typically involves the reaction of substituted bromobenzenes with norcamphor to yield the desired amine through several steps, including Grignard reactions and azide reductions .
This compound acts primarily as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. The compound's antagonistic action at these receptors suggests potential therapeutic applications in conditions like epilepsy, neurodegenerative diseases, and pain management.
Binding Affinity
In vitro studies have demonstrated that this compound exhibits significant binding affinity for NMDA receptors with a Ki value indicating competitive inhibition . Comparative studies reveal that this compound has a higher affinity for dopamine transporters (DAT) compared to NMDA receptors, which may contribute to its psychoactive effects.
| Compound | Binding Affinity (Ki, nM) | Target |
|---|---|---|
| This compound | 87.92 | NMDA |
| Fluorolintane | 150 | DAT |
Neuroprotective Properties
Research indicates that this compound may exhibit neuroprotective effects by reversing neurotoxicity induced by environmental toxins such as vanadium in model organisms like Caenorhabditis elegans . This suggests its potential utility in treating neurodegenerative diseases.
Behavioral Studies
Behavioral experiments have shown that this compound can inhibit NMDA receptor-induced excitatory postsynaptic potentials in rat hippocampal slices, indicating its effectiveness in modulating synaptic transmission related to learning and memory processes . Furthermore, it has been observed to affect sensorimotor gating in animal models, which is often altered in psychiatric disorders.
Toxicological Profile
Toxicity studies have assessed the safety profile of this compound across various cell lines. The results indicated acceptable toxicity levels with no significant adverse effects at therapeutic concentrations, suggesting a favorable therapeutic index when compared to established NMDA antagonists like memantine .
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound:
- Pain Management : Its ability to modulate pain pathways through NMDA receptor antagonism positions it as a candidate for developing new analgesics.
- Epilepsy Treatment : Given its anticonvulsant properties observed in preclinical models, further exploration in epilepsy treatment is warranted.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine and its derivatives?
- Methodology : The compound is synthesized via a Grignard reaction followed by azide formation and reduction.
Grignard Reaction : React p-bromofluorobenzene with magnesium to generate a Grignard reagent, which is then reacted with norcamphor to yield the alcohol intermediate .
Azide Formation : Treat the alcohol with trifluoroacetic acid (TFA) and sodium azide to form the azide intermediate.
Reduction : Reduce the azide to the primary amine using LiAlH₄. The final product is purified via preparative TLC (chloroform/diethyl ether, 9:1) .
- Characterization : Confirmed by -NMR, -NMR, -NMR, and mass spectrometry (MS). The hydrochloride salt crystallizes at 214–216°C .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Analytical Techniques :
- Elemental Analysis : Confirm empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- Spectroscopy : NMR resolves stereochemistry and fluorine substitution patterns. For example, -NMR shows a single peak at δ −117.6 ppm for the 4-fluorophenyl group .
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) and HPLC ensure >95% purity .
Q. What in vitro assays are used to evaluate NMDA receptor antagonism?
- Binding Assays : Competitive displacement of -MK-801 or -TCP at the phencyclidine (PCP) binding site. IC₅₀ values are calculated using radioligand displacement in rat cortical membranes .
- Functional Assays : Electrophysiological recordings in Xenopus oocytes expressing GluN1/GluN2B receptors to measure inhibition of glutamate-induced currents .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine vs. morpholine substituents) impact NMDA receptor affinity and toxicity?
- SAR Insights :
| Compound | Substituent (R) | IC₅₀ (NMDA Binding) | LD₅₀ (MDCK Cells) |
|---|---|---|---|
| 5b | Piperidine | 1.2 µM | 220 µM |
| 5d | Morpholine | 2.8 µM | 310 µM |
- Key Finding : Piperidine derivatives (e.g., 5b) exhibit higher receptor affinity but comparable toxicity to memantine at >100 µM. Morpholine groups reduce affinity but improve selectivity .
Q. How can contradictory data between in vitro binding affinity and in vivo neuroprotection be reconciled?
- Case Study : Compound 5a shows high NMDA receptor affinity (IC₅₀ = 0.9 µM) but limited neuroprotection in maximal electroshock (MES) models compared to memantine.
- Resolution :
Pharmacokinetics : Assess blood-brain barrier (BBB) penetration using MDCK cell monolayers. Memantine achieves steady-state [brain]/[plasma] ratios of 0.8, while 5a shows 0.3 due to higher polarity .
Metabolic Stability : Incubate compounds with liver microsomes; 5a undergoes rapid CYP3A4-mediated oxidation, reducing bioavailability .
Q. What strategies optimize yields of unsymmetrical ureas derived from bicyclo[2.2.1]heptan-2-amine?
- Methodological Refinement :
- Stepwise Synthesis : React bicyclo[2.2.1]heptan-2-amine with 1,1'-carbonyldiimidazole (CDI) to generate isocyanate intermediates. Quench with amines (e.g., 4-fluoroaniline) to avoid symmetrical urea byproducts .
- Solvent Optimization : Use anhydrous DMF instead of THF to stabilize isocyanate intermediates (yield increases from 45% to 82%) .
Q. How does This compound compare to adamantane-based NMDA antagonists?
- Comparative Data :
| Parameter | 5b (Bicycloheptane) | Memantine (Adamantane) |
|---|---|---|
| IC₅₀ (NMDA Binding) | 1.2 µM | 0.6 µM |
| Neurotoxicity (N2a cells) | 180 µM | 250 µM |
| BBB Permeability | Moderate | High |
- Advantage : Bicycloheptane derivatives show lower neurotoxicity at therapeutic concentrations, suggesting improved safety profiles .
Data Contradiction Analysis
- Issue : Compound 5f (pyrrolidine substituent) exhibits strong in vitro binding (IC₅₀ = 1.5 µM) but fails in rodent neuroprotection assays.
- Resolution :
- Hypothesis : Poor metabolic stability or off-target effects (e.g., σ-receptor binding).
- Experimental Design :
Metabolite ID : Use LC-MS/MS to identify major metabolites in rat plasma.
Off-Target Screening : Profile 5f against a panel of 50 GPCRs and ion channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
